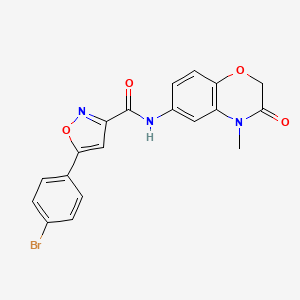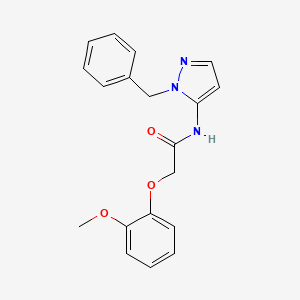
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide is a complex organic compound that features a combination of pyrimidine, phenyl, and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group. The phenyl and sulfonamide groups are then added through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as solvent recycling and energy-efficient heating, is essential for cost-effective production .
化学反応の分析
Types of Reactions
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyrimidine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and coatings
作用機序
The mechanism of action of N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but they often involve key signaling cascades and metabolic processes .
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamides and pyrimidine derivatives, such as:
- N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide
- N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-propylbenzenesulfonamide
- N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-butylbenzenesulfonamide .
Uniqueness
What sets N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the sulfonamide group contributes to its potential therapeutic effects .
特性
分子式 |
C21H25N5O2S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C21H25N5O2S/c1-5-16-6-12-19(13-7-16)29(27,28)25-18-10-8-17(9-11-18)24-20-14-21(26(3)4)23-15(2)22-20/h6-14,25H,5H2,1-4H3,(H,22,23,24) |
InChIキー |
LQSWOBXNLRRMDE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321355.png)
![5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11321364.png)
![4-[({2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11321366.png)
![4-[4-(4-Ethylbenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11321370.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321372.png)
![4-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11321374.png)

![4-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11321380.png)
![4-(4-benzylpiperazin-1-yl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11321400.png)
![[(1-benzyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B11321413.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11321414.png)
![5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11321415.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B11321422.png)
